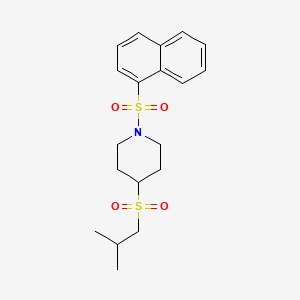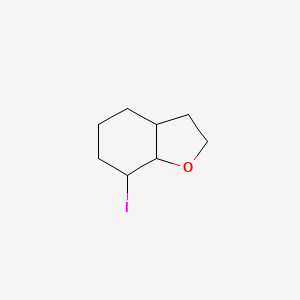![molecular formula C28H26O8 B2552586 Ethyl-3-(3,4-Dimethoxyphenyl)-7-[(4-Methoxyphenyl)methoxy]-4-oxo-chromen-2-carboxylat CAS No. 610751-98-9](/img/structure/B2552586.png)
Ethyl-3-(3,4-Dimethoxyphenyl)-7-[(4-Methoxyphenyl)methoxy]-4-oxo-chromen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various substituents that may contribute to its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The methoxy groups on the phenyl rings can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wirkmechanismus
The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB or MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Shares the dimethoxyphenyl group but lacks the chromene core.
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid methyl ester: Contains a similar phenyl group but differs in the ester and chromene structures.
Uniqueness
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate is unique due to its combination of a chromene core with multiple methoxy and ester substituents, which may contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-5-34-28(30)27-25(18-8-13-22(32-3)24(14-18)33-4)26(29)21-12-11-20(15-23(21)36-27)35-16-17-6-9-19(31-2)10-7-17/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLIQVMXEBMSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2552504.png)

![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)


![2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2552514.png)

![2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2552516.png)



![(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2552525.png)
![2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2552526.png)
